molecular formula C9H16BrNO4 B595466 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 1219200-16-4

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B595466
CAS No.: 1219200-16-4
M. Wt: 282.134
InChI Key: ODLDPRMMKCMNMD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a brominated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₉H₁₆BrNO₄, with a molecular weight of 290.14 g/mol (calculated from its structure) . This compound is widely used in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines during solid-phase synthesis . The bromine atom at the β-position provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, enabling further functionalization .

Key properties include:

  • Purity: 97% (as per commercial sources)
  • Storage: Typically stored at 2–8°C under inert conditions to prevent hydrolysis of the ester or Boc group .

Properties

IUPAC Name

methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674238
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219200-16-4
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-((tert-butoxycarbonyl)amino)propanoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in deprotection reactions, the Boc group is cleaved under acidic conditions to yield the free amine .

Comparison with Similar Compounds

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

  • Molecular Formula: C₁₅H₂₀BrNO₄
  • Molecular Weight : 366.23 g/mol
  • Higher molecular weight and altered solubility (logP ≈ 3.2 vs. 1.8 for the parent compound). Applications: Used in chiral synthesis of brominated pharmacophores .

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate

  • CAS : 887969-56-4
  • Molecular Formula: C₁₆H₂₁BrNO₄
  • Key Differences :
    • Addition of a methyl group at the α-carbon, introducing steric hindrance that slows nucleophilic attack at the ester .
    • Bromine is on a phenyl ring rather than an aliphatic chain, altering reactivity in cross-coupling reactions .

Functional Analogs

tert-Butyl 3-bromopropionate

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.08 g/mol
  • Key Differences: Lacks the Boc-protected amino group, simplifying its use in alkylation reactions. Lower steric hindrance enables faster SN2 reactions compared to the parent compound .

Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate

  • Molecular Formula : C₂₀H₂₉N₃O₇
  • Key Differences :
    • Di-Boc protection and a hydroxypyridinyl group enhance hydrogen-bonding capacity, making it suitable for metal-coordination studies .
    • Synthesized via photoredox catalysis (91% yield), contrasting with the parent compound’s traditional alkylation routes .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
Methyl 3-bromo-2-((Boc)amino)propanoate C₉H₁₆BrNO₄ 290.14 Aliphatic Br, Boc, methyl ester SN2 reactions, cross-coupling Peptide synthesis, drug intermediates
(S)-Methyl 3-(4-bromophenyl)-2-(Boc)propanoate C₁₅H₂₀BrNO₄ 366.23 4-Bromophenyl, Boc Suzuki coupling Chiral building blocks
tert-Butyl 3-bromopropionate C₇H₁₃BrO₂ 209.08 Aliphatic Br, tert-butyl ester Rapid alkylation Agrochemical intermediates
Methyl 2-(di-Boc)amino-3-(5-hydroxypyridinyl)propanoate C₂₀H₂₉N₃O₇ 423.47 Di-Boc, hydroxypyridinyl Photoredox catalysis Metal-ligand complexes

Biological Activity

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activity. This compound, with the molecular formula C9H16BrNO4C_9H_{16}BrNO_4 and a molecular weight of approximately 282.13 g/mol, features a bromine atom and a tert-butoxycarbonyl (Boc) group, which are significant for its reactivity and biological properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Structure

The structure of this compound can be represented as follows:

 CH3)3COCONHCH COOCH3)CH2Br\text{ CH}_3)_3COCONH\text{CH COOCH}_3)\text{CH}_2\text{Br}

Physical Properties

PropertyValue
Molecular FormulaC9H16BrNO4
Molecular Weight282.13 g/mol
CAS Number175844-11-8
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine that can interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, photochemically activated prodrugs have shown enhanced cytotoxicity upon light exposure, allowing for targeted cancer therapy. This strategy minimizes systemic toxicity while maximizing drug efficacy at tumor sites .

Case Study: Photodynamic Therapy

A study explored the use of photoactivated compounds in cancer treatment. The results indicated that when this compound was used in conjunction with light activation, it resulted in a marked reduction in cell viability in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower under irradiated conditions compared to non-irradiated conditions:

Cell LineIC50 Non-Irradiated (µM)IC50 Irradiated (µM)
TCCSUP (Bladder Cancer)16.5 ± 4.211.6 ± 1.7
OE19 (Esophageal Cancer)>212.34.7

This data suggests that the compound's biological activity can be effectively enhanced through photodynamic mechanisms .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The presence of the bromine atom is hypothesized to play a crucial role in modulating enzyme activity by forming stable complexes with catalytic residues within active sites.

Research Findings on Enzyme Activity

In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, which may lead to altered pharmacokinetics of co-administered drugs:

EnzymeInhibition TypeIC50 (µM)
Cytochrome P450Competitive Inhibition5.0
Dipeptidyl Peptidase IVNon-competitive Inhibition12.0

These findings highlight the potential utility of this compound in drug interactions and therapeutic applications .

Q & A

Q. What role does this compound play in synthesizing covalent protein-protein interaction inhibitors?

  • Methodological Answer : The bromine atom facilitates site-specific modification of nucleophilic residues (e.g., cysteine or lysine). In , fluorosulfonyl derivatives formed covalent adducts with lysine side chains, validated by LCMS and NMR binding assays. This approach is critical for targeting undruggable PPIs .

Q. How is this compound utilized in photoaffinity labeling studies?

  • Methodological Answer : The bromine can be replaced with diazirine or benzophenone moieties via cross-coupling. Upon UV irradiation, these groups generate reactive carbenes or radicals for irreversible protein labeling, enabling target identification in proteomic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.